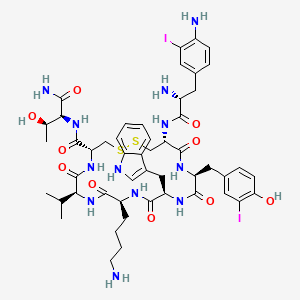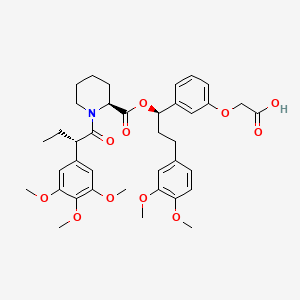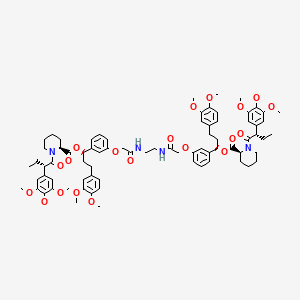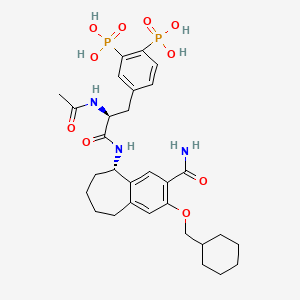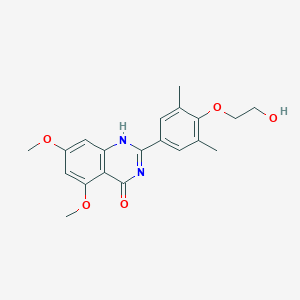![molecular formula C19H28N2O3 B1665650 3-[3-(dimethylamino)propyl]-3-(3-methoxyphenyl)-4,4-dimethylpiperidine-2,6-dione CAS No. 53873-21-5](/img/structure/B1665650.png)
3-[3-(dimethylamino)propyl]-3-(3-methoxyphenyl)-4,4-dimethylpiperidine-2,6-dione
Descripción general
Descripción
- Se clasifica como un inhibidor de la activación de la triptófano hidroxilasa glutarimida .
- Notablemente, AGN-2979 exhibe propiedades antidepresivas en modelos de depresión en roedores .
AGN-2979: es un compuesto con el nombre IUPAC .
Métodos De Preparación
- Desafortunadamente, las rutas sintéticas específicas y las condiciones de reacción para AGN-2979 no están ampliamente documentadas.
- es esencial tener en cuenta que AGN-2979 se utiliza principalmente como una herramienta de investigación en lugar de un compuesto producido comercialmente.
Análisis De Reacciones Químicas
- La reactividad química de AGN-2979 implica interacciones con la triptófano hidroxilasa (TPH), una enzima involucrada en la síntesis de serotonina.
- Si bien las reacciones detalladas son escasas, AGN-2979 inhibe la activación de TPH, lo que lleva a una disminución de la síntesis de serotonina en el cerebro .
Aplicaciones Científicas De Investigación
Neurociencia y Psiquiatría: Las propiedades antidepresivas de AGN-2979 lo hacen valioso para estudiar los trastornos del estado de ánimo y la regulación de la serotonina.
Farmacología: Los investigadores exploran sus efectos en las vías de la serotonina y las posibles aplicaciones terapéuticas.
Desarrollo de fármacos: AGN-2979 sirve como un compuesto principal para el diseño de nuevos antidepresivos.
Mecanismo De Acción
- AGN-2979 inhibe la activación de TPH, reduciendo la síntesis de serotonina.
- Molecularmente, se dirige a TPH, afectando la disponibilidad de serotonina en el cerebro.
Comparación Con Compuestos Similares
- Si bien los análogos directos de AGN-2979 son limitados, comparte similitudes con otros inhibidores de TPH.
- Compuestos notables incluyen p-clorofenilalanina (PCPA) y para-cloroanfetamina (PCA) .
Propiedades
Número CAS |
53873-21-5 |
|---|---|
Fórmula molecular |
C19H28N2O3 |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
3-[3-(dimethylamino)propyl]-3-(3-methoxyphenyl)-4,4-dimethylpiperidine-2,6-dione |
InChI |
InChI=1S/C19H28N2O3/c1-18(2)13-16(22)20-17(23)19(18,10-7-11-21(3)4)14-8-6-9-15(12-14)24-5/h6,8-9,12H,7,10-11,13H2,1-5H3,(H,20,22,23) |
Clave InChI |
UJFNSGBGJMRZKS-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)NC(=O)C1(CCCN(C)C)C2=CC(=CC=C2)OC)C |
SMILES canónico |
CC1(CC(=O)NC(=O)C1(CCCN(C)C)C2=CC(=CC=C2)OC)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
3-(3-methoxyphenyl)-3-(3-dimethylaminopropyl)-4,4-dimethylpiperidine-2,6-dione AGN 2979 AGN 2979 hydrochloride AGN-2979 SC 48274 SC-48274 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
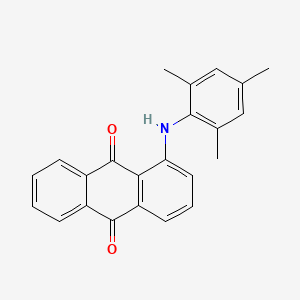
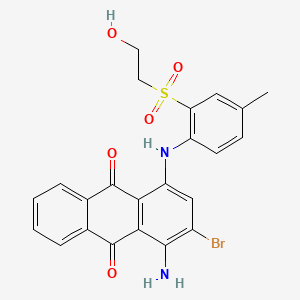


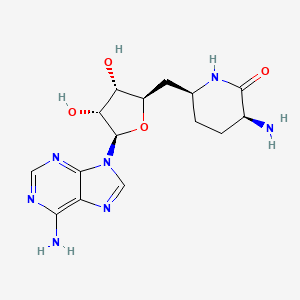
![N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]pyridine-3-carboxamide](/img/structure/B1665578.png)
